molecular formula C21H17FN4O2 B15102148 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-indol-4-yl)acetamide

2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-indol-4-yl)acetamide

Cat. No.: B15102148
M. Wt: 376.4 g/mol
InChI Key: AGUHVMRFJUZFAQ-UHFFFAOYSA-N
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Description

2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-indol-4-yl)acetamide is a complex organic compound that belongs to the class of pyridazinone derivatives. This compound is characterized by the presence of a fluorophenyl group, a pyridazinone core, and an indole moiety. These structural features contribute to its unique chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-indol-4-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the pyridazinone core.

    Attachment of the Indole Moiety: The indole moiety can be attached through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate indole derivatives and palladium catalysts.

    Final Acetylation: The final step involves the acetylation of the intermediate compound to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-indol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic rings are replaced by other groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenated reagents, palladium catalysts, elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-indol-4-yl)acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-indol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)propanamide: A derivative with a similar pyridazinone core but different substituents.

    6-(substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl) imidazo[2,1-b][1,3,4]thiadiazole: Another compound with a similar indole moiety but different core structure.

Uniqueness

The uniqueness of 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-indol-4-yl)acetamide lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C21H17FN4O2

Molecular Weight

376.4 g/mol

IUPAC Name

2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]-N-(1-methylindol-4-yl)acetamide

InChI

InChI=1S/C21H17FN4O2/c1-25-12-11-15-17(7-4-8-19(15)25)23-20(27)13-26-21(28)10-9-18(24-26)14-5-2-3-6-16(14)22/h2-12H,13H2,1H3,(H,23,27)

InChI Key

AGUHVMRFJUZFAQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CC=C21)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4F

Origin of Product

United States

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